molecular formula C13H12FNO B1309772 4-(4-Fluoro-benzyloxy)-phenylamine CAS No. 53234-85-8

4-(4-Fluoro-benzyloxy)-phenylamine

Cat. No.: B1309772
CAS No.: 53234-85-8
M. Wt: 217.24 g/mol
InChI Key: WKJLZHPOOMPGPI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-benzyloxy)-phenylamine is an organic compound with the molecular formula C14H14FNO. It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a phenylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzyloxy)-phenylamine typically involves the reaction of 4-fluorobenzyl chloride with phenol in the presence of a base to form 4-(4-fluorobenzyloxy)benzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-benzyloxy)-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(4-Fluoro-benzyloxy)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-benzyloxy)-phenylamine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluoro-benzyloxy)-benzylamine: Similar in structure but with a benzylamine group instead of a phenylamine group.

    4-Fluorobenzoic acid: Contains a fluorine atom attached to a benzoic acid structure.

    4-Fluorophenol: Features a fluorine atom attached to a phenol group

Uniqueness

4-(4-Fluoro-benzyloxy)-phenylamine is unique due to its specific combination of a fluorine atom, benzyloxy group, and phenylamine structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJLZHPOOMPGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424551
Record name 4-(4-Fluoro-benzyloxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53234-85-8
Record name 4-(4-Fluoro-benzyloxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Nitro-4-(4-fluorobenzyloxy)-benzene (2.37 g) was dissolved in 200 ml of methanol and catalytic amount of Raney Ni was added. The mixture was stirred at room temperature under atmospheric pressure in a hydrogen atmosphere for 3 hours. After filtering off Raney Ni over Celite and washing with methanol, the obtained filtrate was concentrated under reduced pressure to give a solid product 4-(4-fluoro-benzyloxy)-aniline, which is pure enough for next step.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Prepared in analogy to 4-(3-fluoro-benzyloxy)-phenylamine, by hydrogenation of 4-(4-fluoro-benzyloxy)-nitrobenzene. Yield: 100% of a slightly red solid. MS: m/e=218.2 (M++H).
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